チフェナゾキシド

概要

説明

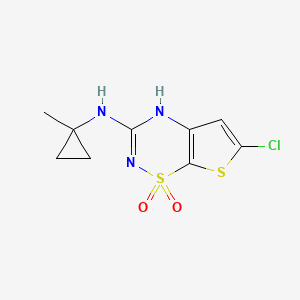

- チフェナゾキシド (NN414) は、ATP 感受性カリウム (KATP) チャネルの選択的な開口剤として作用する低分子化合物です。

- 主に糖尿病に対する効果とグルコース恒常性の調節能力で知られています .

- 化合物の化学構造は、CAS 番号 279215-43-9 で表されます。

科学的研究の応用

Diabetes Research:

Ion Channel Studies:

Glucose Homeostasis:

作用機序

- チフェナゾキシドは、SUR1/Kir6.2 サブユニットに結合することで KATP チャネルを活性化します。

- これにより、チャネルが開き、細胞膜が過分極し、インスリンの放出が減少します。

- 分子標的は、KATP チャネルの構成要素です。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tifenazoxide interacts with the SUR1/Kir6.2 KATP channels, which are a type of potassium channel . By opening these channels, Tifenazoxide hyperpolarizes βTC3 cell membranes and inhibits insulin release from βTC6 cells, isolated rat islets, and human islets .

Cellular Effects

Tifenazoxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to limit insulin secretion by reducing the energy supply for the maturation and transportation of insulin vesicles . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

Tifenazoxide exerts its effects at the molecular level through its interaction with KATP channels . It acts as a KATP channel opener, specifically targeting the SUR1/Kir6.2 subtype found in neurons and β-pancreatic cells . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, Tifenazoxide has been shown to reduce basal hyperglycemia, improve glucose tolerance, and reduce hyperinsulinemia during an oral glucose tolerance test . These effects were observed with a dosage of 1.5 mg/kg administered orally twice daily for 3 weeks in male VDF Zucker rats .

Metabolic Pathways

Given its role as a KATP channel opener and its impact on insulin secretion and glucose homeostasis, it is likely that Tifenazoxide interacts with metabolic pathways related to these processes .

Subcellular Localization

Given its interaction with KATP channels, it is likely that Tifenazoxide is localized to areas of the cell where these channels are present

準備方法

- チフェナゾキシドは、さまざまな経路で合成できますが、具体的な合成方法は文献では広く記載されていません。

- 工業生産方法は、独自の技術であり、一般に公開されていない可能性があります。

化学反応の分析

- チフェナゾキシドは、KATP チャネル開口活性に関連する反応を受けます。

- 一般的な反応には、KATP チャネルの SUR1/Kir6.2 サブユニットとの相互作用が含まれます。

- これらの反応から生成される主な生成物は、チャネルのコンフォメーション変化であり、イオンフラックスの変動につながります。

科学研究の応用

糖尿病研究:

イオンチャネル研究:

グルコース恒常性:

類似化合物との比較

- チフェナゾキシドの独自性は、KATP チャネルに対する選択的な作用にあります。

- 類似の化合物には、ジアゾキシド (選択性が低い) やその他の KATP チャネルモジュレーターが含まれます。

特性

IUPAC Name |

6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSFUHHFTIGRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870307 | |

| Record name | 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279215-43-9 | |

| Record name | Tifenazoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIFENAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

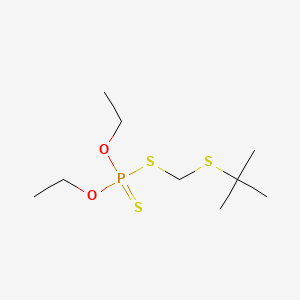

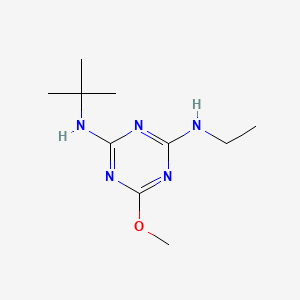

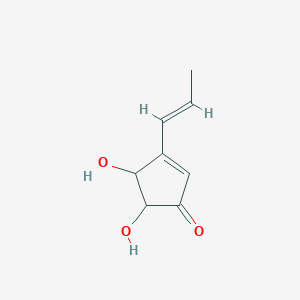

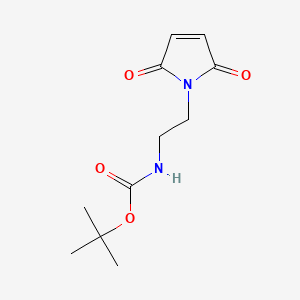

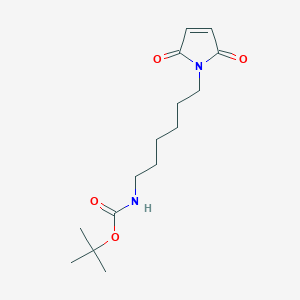

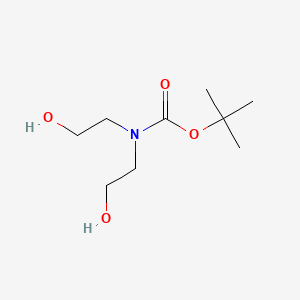

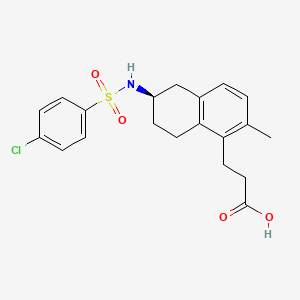

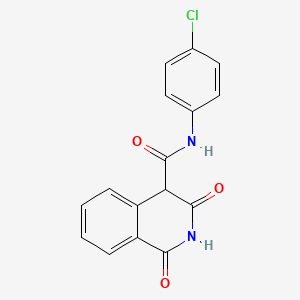

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)

![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)